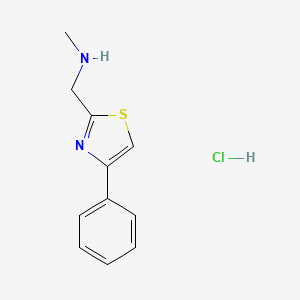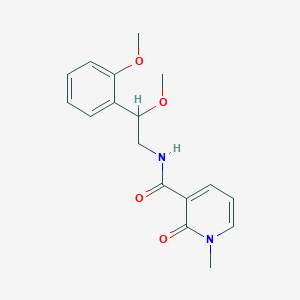
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide, also known as BOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to involve the coordination of the pyridine ring with metal ions. This coordination can lead to changes in the electronic properties of the compound, which can affect its reactivity and binding affinity. Additionally, 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide may interact with enzymes through hydrogen bonding or other non-covalent interactions.
Efectos Bioquímicos Y Fisiológicos
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the ability to bind to metal ions and enzymes. This compound has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals. Additionally, 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of enzymes such as cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide in lab experiments is its ability to selectively bind to metal ions and enzymes. This selectivity can be useful for studying the activity of specific enzymes or metal ions in biological systems. Additionally, 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of new metal complexes using 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide as a ligand. These complexes could have applications in catalysis, materials science, and other fields. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide and its interactions with metal ions and enzymes. This knowledge could lead to the development of new drugs or other therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide involves the reaction of 2-acetylpyridine with bromine in the presence of acetic anhydride. This reaction produces a mixture of products, which can be separated using column chromatography to obtain pure 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science. Additionally, 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which has implications for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKHQHSDRHOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


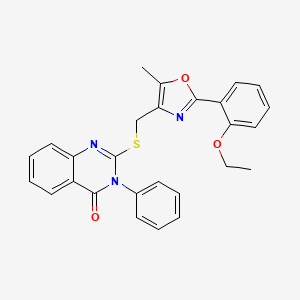
![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)


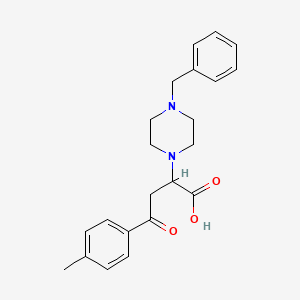
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
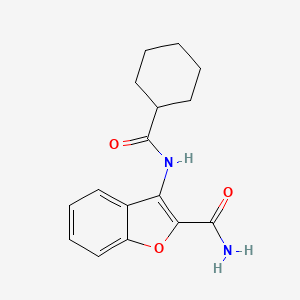
![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
